4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20444098
InChI: InChI=1S/C9H14N6O/c1-9(2,3)8-11-7(15(4)12-8)5-6(10)14-16-13-5/h1-4H3,(H2,10,14)
SMILES:
Molecular Formula: C9H14N6O
Molecular Weight: 222.25 g/mol

4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

CAS No.:

Cat. No.: VC20444098

Molecular Formula: C9H14N6O

Molecular Weight: 222.25 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine -

Specification

Molecular Formula C9H14N6O
Molecular Weight 222.25 g/mol
IUPAC Name 4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
Standard InChI InChI=1S/C9H14N6O/c1-9(2,3)8-11-7(15(4)12-8)5-6(10)14-16-13-5/h1-4H3,(H2,10,14)
Standard InChI Key OORBXEXVUSDRHA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NN(C(=N1)C2=NON=C2N)C

Introduction

Structural and Chemical Properties

The compound’s structure comprises two nitrogen-rich heterocycles: a 1,2,4-triazole and a 1,2,5-oxadiazole (Figure 1). The 1,2,4-triazole ring is substituted with a tert-butyl group at position 3 and a methyl group at position 1, while the 1,2,5-oxadiazole bears an amine group at position 3. The tert-butyl group introduces steric bulk, potentially enhancing metabolic stability and influencing solubility . The methyl group on the triazole may modulate electronic effects, affecting reactivity and intermolecular interactions .

Table 1: Key Structural Features and Their Implications

FeatureRole/Impact
1,2,4-Triazole coreEnhances hydrogen bonding capacity; common in bioactive molecules .
1,2,5-Oxadiazole coreContributes to planarity and π-π stacking; found in explosives and drugs .
Tert-butyl substituentIncreases lipophilicity; improves pharmacokinetic properties .
Methyl groupModerates electron density; stabilizes the triazole ring .

Synthetic Pathways and Optimization

Triazole Ring Formation

The synthesis of the 1,2,4-triazole moiety often begins with tert-butyl carbazate, as demonstrated in studies of analogous compounds . Reaction with acylating agents or isocyanates can yield hydrazine-carboxamide intermediates, which undergo cyclization under acidic or basic conditions. For example, Ghoneim and Mohamed synthesized 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione via cyclocondensation of tert-butyl carbazate with carbon disulfide . Adapting this method, the tert-butyl-substituted triazole could be formed using hydrazine derivatives and alkylating agents.

Oxadiazole Ring Construction

The 1,2,5-oxadiazole ring is typically constructed via cyclization of amidoximes or nitrile oxides. In a related study, cyclocondensation of hydrazides with carbon disulfide in ethanolic potassium hydroxide yielded oxadiazole-2-thiones . For the target compound, a similar approach using hydroxylamine derivatives could form the oxadiazole ring, followed by amination at position 3.

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction ComponentsConditionsProductSource
1Tert-butyl carbazate + CS₂ + KOHReflux in ethanol5-tert-Butoxy-oxadiazole-2-thione
2Hydrazide + NH₄SCNHCl, refluxTriazole-3-thione
3Oxadiazole-thione + hydrazine hydrateReflux in ethanolTriazole-3-thiol

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for similar compounds provide benchmarks for assigning peaks in the target molecule. The tert-butyl group typically appears as a singlet at δ 1.25–1.35 ppm, while the methyl group on the triazole resonates near δ 3.40–3.50 ppm . The amine proton on the oxadiazole may show broad signals at δ 5.50–6.00 ppm, depending on solvent and hydrogen bonding .

Table 3: Predicted 1H NMR Chemical Shifts

Proton Environmentδ (ppm)Multiplicity
tert-Butyl (C(CH₃)₃)1.30Singlet
N-Methyl (N-CH₃)3.45Singlet
Oxadiazole NH₂5.80Broad singlet
Aromatic protons (triazole/oxadiazole)7.20–8.00Multiplet

Infrared (IR) Spectroscopy

Key IR absorptions include N-H stretches (3250–3350 cm⁻¹) for the amine group and C=N/C-N vibrations (1500–1600 cm⁻¹) characteristic of triazole and oxadiazole rings . The absence of S-H stretches (2500–2600 cm⁻¹) distinguishes this compound from thione analogs .

ActivityLikelihoodRationale
Cholinesterase inhibitionHighSimilar oxadiazole/triazole pharmacophores
AntibacterialModerateDependent on substituent polarity
AnticancerModeratePlanar structure for DNA intercalation

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